2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a morpholine group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of o-aminothiophenol with carbon disulfide and a suitable base to form the benzothiazole ring.
Introduction of the Pyrazolone Moiety: The benzothiazole intermediate is then reacted with hydrazine and an appropriate β-diketone to form the pyrazolone ring.
Addition of the Morpholine Group: The final step involves the condensation of the pyrazolone intermediate with morpholine and formaldehyde under acidic conditions to introduce the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring and the morpholine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted benzothiazole or morpholine derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-3H-benzothiazol-2-ylidene)-propan-2-one: Shares the benzothiazole ring but lacks the pyrazolone and morpholine groups.
4-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one: Contains the pyrazolone and trifluoromethyl groups but lacks the benzothiazole and morpholine groups.
Uniqueness
2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to its combination of structural features, which confer a wide range of chemical reactivity and potential applications. The presence of the benzothiazole ring, pyrazolone moiety, morpholine group, and trifluoromethyl group makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[(E)-morpholin-4-yliminomethyl]-5-(trifluoromethyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c17-16(18,19)13-10(9-20-23-5-7-26-8-6-23)14(25)24(22-13)15-21-11-3-1-2-4-12(11)27-15/h1-4,9,22H,5-8H2/b20-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWCAOZSIPHCOT-AWQFTUOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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